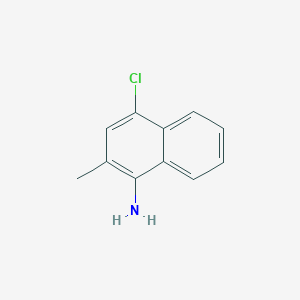

4-Chloro-2-methylnaphthalen-1-amine

Description

4-Chloro-2-methylnaphthalen-1-amine is a substituted naphthalene derivative featuring a chloro group at the 4-position, a methyl group at the 2-position, and an amine at the 1-position of the naphthalene ring. This compound is of interest in organic synthesis and materials science due to the electronic and steric effects imparted by its substituents. The chloro group is electron-withdrawing, while the methyl group provides steric bulk, influencing reactivity and intermolecular interactions.

Properties

IUPAC Name |

4-chloro-2-methylnaphthalen-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10ClN/c1-7-6-10(12)8-4-2-3-5-9(8)11(7)13/h2-6H,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWBKWABPGGSQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C(=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Chloro-2-methylnaphthalen-1-amine typically involves multi-step organic reactions. One common method includes the chlorination of 2-methylnaphthalene followed by amination. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the subsequent amination can be achieved using ammonia or amine derivatives under controlled temperatures .

Industrial production methods may involve continuous flow processes to ensure higher yields and purity. These methods often utilize catalysts to enhance reaction rates and selectivity, making the process more efficient and scalable .

Chemical Reactions Analysis

4-Chloro-2-methylnaphthalen-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert it into different amine derivatives using reducing agents such as lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields naphthoquinones, while substitution reactions can produce a variety of substituted naphthalenes .

Scientific Research Applications

4-Chloro-2-methylnaphthalen-1-amine has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research explores its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylnaphthalen-1-amine involves its interaction with molecular targets such as enzymes and receptors. The chlorine and amine groups play crucial roles in binding to active sites, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to desired therapeutic effects .

Comparison with Similar Compounds

4-Bromo-2-methylnaphthalen-1-amine

- Structural Differences : The bromo analog replaces the chloro group with bromine at the 4-position.

- Impact on Properties :

- Reactivity : Bromine’s larger atomic radius and lower electronegativity compared to chlorine may lead to slower nucleophilic substitution but enhanced leaving-group ability in cross-coupling reactions .

- Physical Properties : Higher molecular weight (C₁₁H₁₀BrN vs. C₁₁H₁₀ClN) likely increases melting point and density.

- Applications : Brominated aromatics are often intermediates in pharmaceuticals and agrochemicals, suggesting similar utility for the bromo analog .

4-Methoxynaphthalen-2-amine

- Structural Differences : A methoxy group replaces the chloro substituent at the 4-position, and the amine is at the 2-position.

- Impact on Properties :

- Electronic Effects : The methoxy group is electron-donating, increasing electron density on the naphthalene ring, which contrasts with the electron-withdrawing chloro group. This difference may alter UV-Vis absorption and redox behavior.

- Solubility : Methoxy groups enhance solubility in polar solvents compared to chloro derivatives .

- Spectral Data : IR bands at 3064 cm⁻¹ (C-H aromatic) and 1632 cm⁻¹ (C=O) suggest distinct vibrational modes compared to chloro-methyl analogs .

N,N-Dimethylnaphthalen-1-amine Derivatives

2-Naphthylamine (Unsubstituted)

- Structural Differences : Lacks substituents, with an amine at the 2-position.

- Impact on Properties: Toxicity: 2-Naphthylamine is a known carcinogen, whereas chloro and methyl substituents may reduce toxicity by altering metabolic pathways . Reactivity: The unsubstituted amine is more nucleophilic but less stable under oxidative conditions compared to substituted derivatives .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Halogen Effects : Chloro and bromo substituents enhance electrophilic substitution reactivity at the 1-position but differ in cross-coupling efficiency due to bond dissociation energies (C-Cl: 327 kJ/mol vs. C-Br: 285 kJ/mol) .

- Steric vs. Electronic Modulation : Methyl groups provide steric shielding, while methoxy groups enhance electron density, directing regioselectivity in further functionalization .

- Toxicity Mitigation: Substituted naphthylamines (e.g., chloro-methyl derivatives) may offer safer alternatives to carcinogenic unsubstituted analogs .

Biological Activity

4-Chloro-2-methylnaphthalen-1-amine is an aromatic amine with notable biological activities, particularly in the fields of pharmacology and toxicology. Its structure, characterized by a chlorine atom and a methyl group on the naphthalene ring, allows it to interact with various biological targets, making it a compound of interest for research in enzyme inhibition and receptor binding.

Chemical Structure

The chemical formula for this compound is C11H10ClN. The presence of the chlorine atom enhances its electrophilic character, facilitating interactions with nucleophilic sites in biological molecules.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. The chlorine and amine functional groups are critical for this binding, influencing both the compound's reactivity and its biological effects. Research indicates that it may inhibit certain enzymes involved in metabolic pathways or modulate receptor activities, leading to potential therapeutic effects.

Enzyme Inhibition Studies

In various studies, this compound has been evaluated for its potential as an enzyme inhibitor. For instance, its structural similarity to known inhibitors allows it to compete for binding sites on enzymes, thereby reducing their activity. This property is particularly useful in drug development targeting metabolic disorders or cancers.

Toxicological Studies

Toxicological assessments have revealed significant findings regarding the safety profile of this compound. In animal studies, such as those conducted on F344 rats and B6C3F1 mice, exposure to varying concentrations resulted in observable effects including body weight reduction, spleen enlargement, and changes in organ weights .

Dose Response Relationship

Table 1 summarizes the findings from toxicity studies:

| Study Type | Dose (mg/kg-day) | Observed Effects |

|---|---|---|

| Short-term (7 weeks) | 0 - 452 | Decreased body weight |

| Long-term (80 weeks) | 0 - 500 | Spleen enlargement; organ weight changes |

| Carcinogenicity Assessment | Various | No significant increase in tumor incidence |

Case Studies

A notable study assessed the long-term effects of this compound on ICR mice over an 80-week period. Results indicated a dose-dependent decrease in body weight and no significant survival impact among treated groups . These findings underscore the compound's potential risks when used in higher concentrations.

Pharmaceutical Development

Due to its enzyme-inhibiting properties, this compound is being explored as a precursor for synthesizing new drugs with antimicrobial and anticancer properties. Its role as a building block for more complex organic molecules makes it valuable in medicinal chemistry.

Environmental Impact

Research has also focused on the environmental implications of this compound, particularly regarding its persistence and toxicity in contaminated sites. Evaluations have been conducted to establish risk-based soil action levels for safe exposure limits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.